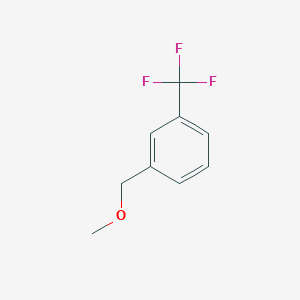

1-(Methoxymethyl)-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(Methoxymethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to enhance efficiency and reduce environmental impact. These methods often bypass the use of polyfluoroalkyl substances (PFAS) as reagents, resulting in a more environmentally friendly synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methoxymethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in protic solvents.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of trifluoromethyl benzoic acids.

Reduction: Formation of trifluoromethyl benzyl alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Electrochemical Reduction

Recent studies have highlighted the electrochemical reduction of trifluoromethyl groups in aromatic compounds, including 1-(methoxymethyl)-3-(trifluoromethyl)benzene. This process allows for the selective cleavage of carbon-fluorine bonds, facilitating the transformation of trifluoromethyl groups into other functional groups. For instance, a study demonstrated that benzylic trifluoromethyl groups could be reduced to methyl groups with high yields using a platinum electrode in an undivided cell setup . This method presents a green alternative to traditional reduction techniques, minimizing hazardous waste.

Synthesis of Derivatives

The compound serves as an intermediate in synthesizing various derivatives. For example, it can be utilized to create sulfonamide derivatives that exhibit potential antimalarial activity. A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides incorporating trifluoromethyl substituents, showing promising results as lead compounds for drug development against malaria .

Agrochemicals

This compound is also an important intermediate in the production of agrochemicals. Specifically, it is used in synthesizing trifluoxystrobin, a fungicide known for its effectiveness against a broad spectrum of fungal diseases in crops. The synthesis involves several steps starting from benzotrifluoride and employing Grignard reagents to achieve high-purity products with minimal by-products .

Pharmaceuticals

The compound's trifluoromethyl group enhances the biological activity of pharmaceutical agents by improving their metabolic stability and bioavailability. Research indicates that compounds with trifluoromethyl groups often show increased potency and selectivity against biological targets. For instance, studies on sulfonamide derivatives revealed that introducing trifluoromethyl groups significantly improved their efficacy against malaria .

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group—such as hydrophobicity and thermal stability—make it suitable for creating high-performance materials used in various industrial applications.

Data Table: Summary of Applications

Case Study 1: Electrochemical Reduction

Lund et al. reported on the electrochemical reduction of benzylic CF3 groups using a dropping mercury cathode. The study demonstrated that under specific conditions, the trifluoromethyl group could be effectively reduced to a methyl group with yields reaching up to 89% . This finding underscores the potential for utilizing electrochemical methods in synthetic organic chemistry.

Case Study 2: Antimalarial Drug Development

A series of sulfonamide derivatives were synthesized incorporating the trifluoromethyl group from this compound. The docking studies indicated these compounds had promising interactions with dihydropteroate synthase, a target enzyme in malaria treatment . This case illustrates the compound's relevance in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity to various molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

- 1-(Methoxymethyl)-2-(trifluoromethyl)benzene

- 1-(Methoxymethyl)-3-(difluoromethyl)benzene

Uniqueness

1-(Methoxymethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules, making it distinct from its isomers .

Biologische Aktivität

1-(Methoxymethyl)-3-(trifluoromethyl)benzene, also known by its CAS number 380633-51-2, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C10H10F3O, and it has a molecular weight of 210.18 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related trifluoromethylated compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for further development in antibiotic therapies.

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Research indicates that similar benzene derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The observed IC50 values for antiproliferative effects range from 226 to 242.52 µg/mL, indicating moderate potency .

Enzyme Inhibition

This compound likely interacts with various enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . This mechanism may contribute to both its anti-inflammatory and anticancer effects.

Molecular Interactions

The trifluoromethyl group enhances the compound's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins. This property is crucial for its activity against specific targets like receptors involved in metabolic regulation .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial properties of methoxy-substituted phenyl compounds reported significant activity against resistant strains of bacteria. The research highlighted that the presence of electron-withdrawing groups like trifluoromethyl increased the potency against Staphylococcus aureus .

Anticancer Research

In a comparative analysis of several benzene derivatives, this compound was found to induce apoptosis through caspase activation pathways in HeLa cells. The study provided insights into the structure-activity relationship (SAR), indicating that modifications to the benzene ring can significantly affect biological outcomes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O |

| Molecular Weight | 210.18 g/mol |

| Antimicrobial MIC (E. coli) | 62.5 µg/mL |

| Anticancer IC50 (HeLa cells) | 226 µg/mL |

| Anticancer IC50 (A549 cells) | 242.52 µg/mL |

Eigenschaften

IUPAC Name |

1-(methoxymethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGSIMIBZUBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565551 | |

| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380633-51-2 | |

| Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.